Diphenyl malonate
Overview
Description
Diphenyl malonate, also known as propanedioic acid diphenyl ester, is an organic compound with the molecular formula C15H12O4. It is a diester of malonic acid where both ester groups are phenyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Diphenyl malonate is primarily involved in the malonic ester synthesis . The primary targets of this compound are the carbons alpha to carbonyl groups, which can be deprotonated by a strong base .
Mode of Action
The mode of action of this compound involves a series of reactions. The carbons alpha to carbonyl groups can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, resulting in the alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Biochemical Pathways
This compound is involved in the malonic ester synthesis, a biochemical pathway that leads to the formation of substituted acetic acids . This pathway is part of the larger polyketide acetate/malonate pathway, which produces simple phenols .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in various solvents and its stability under different conditions would influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a substituted acetic acid . This compound can be used as an intermediate in various organic synthesis reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to temperature, as heating leads to thermal decarboxylation . Additionally, the compound’s reactivity can be affected by the presence of a strong base . It should be stored in a cool, dry, and well-ventilated place, away from fire and flammable materials .
Biochemical Analysis
Molecular Mechanism
It is known that malonic acid, a related compound, can be involved in various reactions, such as the malonic ester synthesis
Metabolic Pathways
Diphenyl malonate may be involved in various metabolic pathways. For instance, malonic acid, a related compound, is involved in the malonic ester synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl malonate can be synthesized through the esterification of malonic acid with phenol in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, this compound is often produced via a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to malonic acid and phenol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form benzene and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide.
Decarboxylation: Requires elevated temperatures, often above 150°C.
Major Products Formed:
Substitution Reactions: Various substituted malonates depending on the nucleophile used.
Hydrolysis: Malonic acid and phenol.
Decarboxylation: Benzene and carbon dioxide.
Scientific Research Applications
Diphenyl malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Acts as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacture of polymers and resins.
Comparison with Similar Compounds
Diethyl malonate: Another ester of malonic acid but with ethyl groups instead of phenyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups.
Di-tert-butyl malonate: Contains tert-butyl groups instead of phenyl groups.
Comparison:
Uniqueness: Diphenyl malonate is unique due to the presence of phenyl groups, which impart different reactivity and properties compared to other malonates. The phenyl groups can participate in aromatic substitution reactions, which are not possible with alkyl-substituted malonates.
Reactivity: The presence of phenyl groups can also influence the stability and reactivity of the compound, making it suitable for specific synthetic applications where other malonates may not be effective.
Properties
IUPAC Name |
diphenyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOVPZEAFLXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382654 | |
Record name | diphenyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1969-44-4 | |
Record name | diphenyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Diphenyl malonate in organic synthesis?
A1: this compound serves as a valuable reagent in various organic reactions. One prominent application is its use in the synthesis of heterocyclic compounds, particularly 4-hydroxy-2-pyridones. [] For instance, reacting Schiff's bases derived from ketones and t-butylamine with this compound yields substituted 4-hydroxy-2-pyridones. [] Additionally, this compound acts as a reactant in asymmetric 1,6-addition reactions with para-quinone methides, catalyzed by chiral phase-transfer catalysts, ultimately producing functionalized diaryl methines. []
Q2: Can you describe the role of this compound in the vapor phase transesterification reaction with phenol?
A2: this compound acts as a starting material in the vapor phase transesterification reaction with phenol. This reaction, typically catalyzed by solid acid catalysts like modified zirconia, leads to the formation of valuable products: phenyl methyl malonate (PMM) and this compound (DPM). [] The selectivity towards either product can be tuned by modifying the catalyst's acidity and structure. []
Q3: Are there studies investigating the structural characteristics of compounds derived from this compound?
A3: Yes, research has explored the structural aspects of compounds synthesized using this compound. For example, studies have investigated the products resulting from reactions between this compound and 2,4,6-trinitrohalobenzenes in the presence of triethylamine, focusing on the structural elucidation of the obtained CH acid salts. []
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